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Laminin (925-933)(TFA) -

Laminin (925-933)(TFA)

Catalog Number: EVT-243085
CAS Number:
Molecular Formula: C42H63F3N12O16S
Molecular Weight: 1081.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Laminin (925-933) (TFA) is a peptide derived from residues 925-933 of the Laminin B1 chain that binds to the laminin receptor.
Overview

Laminin (925-933)(TFA) is a synthetic peptide derived from the Laminin B1 chain, specifically from residues 925 to 933. This peptide plays a crucial role in biological processes by binding to the laminin receptor, which is integral to cell adhesion, migration, and signaling. Laminins are essential components of the extracellular matrix and are involved in various cellular functions including differentiation and tissue organization .

Source and Classification

Laminin (925-933)(TFA) is classified as a peptide and is part of the larger family of laminins, which are glycoproteins found in the basement membranes of tissues. The specific sequence of Laminin (925-933) is noted for its functional properties in cellular interactions and is utilized in various scientific research applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Laminin (925-933)(TFA) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The use of trifluoroacetic acid (TFA) in the synthesis process is crucial for deprotecting the amino acids and ensuring high purity levels, often exceeding 98% .

The general steps involved in the synthesis include:

  1. Preparation of resin: The solid support is functionalized with a linker that will allow for the attachment of the first amino acid.
  2. Amino acid coupling: Each amino acid is added one at a time, using coupling reagents to facilitate bond formation.
  3. Deprotection: TFA is used to remove protective groups from the amino acids after each coupling step.
  4. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure and Data

Laminin (925-933)(TFA) has a molecular weight of approximately 967.05 g/mol. Its sequence is Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg, which reflects its specific functional properties related to receptor binding . The molecular structure includes a cysteine residue that may participate in disulfide bond formation, contributing to the stability and functionality of the peptide.

Structural Features

  • Cysteine: Often involved in forming disulfide bonds, enhancing structural integrity.
  • Hydrophilic and hydrophobic residues: These contribute to its interaction with receptors and other proteins.
Chemical Reactions Analysis

Reactions and Technical Details

Laminin (925-933)(TFA) can undergo several chemical reactions, primarily involving interactions with cell surface receptors. The binding affinity to the laminin receptor enables various downstream signaling pathways that influence cell behavior such as proliferation and migration.

The peptide can also compete with full-length laminin for receptor binding, demonstrating its potential as an antagonist in studies focused on inhibiting metastasis or cellular adhesion processes .

Mechanism of Action

Process and Data

The mechanism of action for Laminin (925-933)(TFA) primarily involves its binding to specific receptors on cell surfaces, facilitating cellular responses such as:

  • Cell adhesion: Promotes attachment to extracellular matrix components.
  • Chemotaxis: Acts as a chemoattractant for certain cell types, influencing their movement towards higher concentrations of laminin .

This peptide has been shown to stimulate cell attachment at concentrations ranging from 100 to 300 µg/ml, indicating its effectiveness in promoting cellular interactions within experimental setups .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder or lyophilized form.
  • Solubility: Soluble in water or aqueous buffers at physiological pH.

Chemical Properties

Relevant data indicates that Laminin (925-933)(TFA) retains its biological activity across various experimental conditions, making it a reliable reagent for laboratory use .

Applications

Scientific Uses

Laminin (925-933)(TFA) finds numerous applications in scientific research:

  1. Cell culture studies: Used to enhance cell attachment and proliferation in vitro.
  2. Cancer research: Investigated for its role in modulating metastasis through receptor interactions.
  3. Neuroscience: Explored for its effects on neurite outgrowth and neuronal differentiation.
  4. Regenerative medicine: Potential applications in tissue engineering due to its role in cell-matrix interactions.
Molecular Characterization of Laminin (925-933)(TFA

Origin and Derivation from Laminin B1 Chain

Laminin (925-933)(TFA) is a bioactive nonapeptide (9-amino-acid sequence) derived from residues 925–933 of the laminin B1 chain (β1 chain), a critical structural component of basement membranes. This peptide represents a minimal functional domain within laminin-1 (LM-111), which was among the first laminin isoforms characterized biochemically [1] [7]. The parent laminin molecule is a trimeric cross-shaped glycoprotein consisting of α, β, and γ chains, with the B1 chain contributing to short-arm structures essential for polymerization and network formation in basement membranes [7]. The proteolytic release of this specific nonapeptide occurs naturally during extracellular matrix remodeling, exposing cryptic bioactive sequences that interact with cell surface receptors.

The 67-kDa laminin receptor (67LR) was identified as the primary binding target for this peptide domain. Biochemical studies confirm that Laminin (925-933)(TFA) retains high-affinity binding to 67LR (Kd ≈ 10–100 nM range), mimicking the adhesive interactions mediated by full-length laminin [1] [4]. This receptor-ligand interaction triggers intracellular signaling cascades involved in cell adhesion, migration, and mechanotransduction. The trifluoroacetate (TFA) salt form enhances the peptide’s solubility in aqueous buffers (>50 mg/mL in water) while preserving its receptor-binding conformation [1] [6].

Table 1: Core Physicochemical Properties of Laminin (925-933)(TFA)

PropertySpecificationSource
CAS Number2828432-44-4 (TFA form); 110590-60-8 (base) [1] [9]
Molecular FormulaC₄₂H₆₃F₃N₁₂O₁₆S (TFA salt) [1]
Molecular Weight1081.08 Da (TFA salt); 967.06 Da (base peptide) [1] [9]
Sequence (Three-Letter)Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg [1] [6] [9]
Purity>95% (HPLC-verified) [6] [9]
Solubility50 mg/mL in H₂O (sonication recommended) [1]

Sequence-Specific Structural Motifs and Their Evolutionary Conservation

The primary sequence CDPGYIGSR (Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg) contains three evolutionarily conserved structural motifs critical for its bioactivity:

  • N-terminal Cysteine (C925): Facilitates disulfide-mediated dimerization or conjugation, enhancing receptor avidity. The free thiol group enables oxidative oligomerization observed in physiological conditions [6] [9].
  • Central β-turn motif (PGYI): The Pro-Gly sequence induces a type II β-turn conformation, positioning Tyr928 and Ile929 for hydrophobic interactions with the laminin receptor’s ligand-binding pocket [6] [9].
  • C-terminal Arg933: Forms a salt bridge with Asp/Glu residues in 67LR, with mutagenesis studies confirming ≥90% loss of binding affinity upon Arg→Ala substitution [4] [7].

This nonapeptide exhibits remarkable phylogenetic conservation. Homologous sequences occur in laminin B1 chains across vertebrates (e.g., human, mouse, bovine) with >98% sequence identity. More significantly, convergent evolution has produced functional mimics in pathogens: Staphylococcus aureus expresses a laminin-binding protein (52 kDa) with structural homology to the YIGSR core, while Trichomonas vaginalis and Aspergillus fumigatus express 67LR-like receptors that bind this domain [4]. These interactions facilitate host tissue adhesion and invasion, underscoring the motif’s biological significance.

Table 2: Evolutionary Conservation of Laminin (925-933)-Like Motifs

OrganismSequenceIdentityFunction
Homo sapiensCDPGYIGSR100%Basement membrane assembly, cell adhesion
Mus musculusCDPGYIGSR100%Embryonic myotome formation
Bos taurusCDPGYIGSR100%Retinal basement membrane stability
Staphylococcus aureusVFSSYIGVR66% (YIGSR+)Host extracellular matrix adhesion
Porphyromonas gingivalisCSSSYTDSR55% (SY+SR)Periodontal tissue invasion

Post-Translational Modifications and Functional Implications

Although the synthetic Laminin (925-933) peptide lacks native post-translational modifications (PTMs), its in vivo functionality within the full-length B1 chain is modulated by PTMs:

  • Phosphorylation: Ser930 is a substrate for protein kinase C (PKC) in vitro. Phospho-Ser930 reduces 67LR binding affinity by ~40%, suggesting regulatory potential for cell detachment during migration [3] [10].
  • Disulfide bonding: C925 forms interchain disulfide bonds with adjacent cysteine residues (e.g., C928 in some isoforms), stabilizing the β-turn structure. Reduction of this bond ablates receptor binding [5] [7].
  • Glycosylation: While not directly modifying this sequence, N-glycosylation at Asn939 in the flanking region sterically hinders 67LR access, demonstrating allosteric PTM effects [7] [10].

PTMs also regulate the peptide’s receptor, 67LR. Phosphorylation of 67LR at Tyr194 stabilizes its interaction with laminin, while O-GlcNAcylation at Ser205 promotes cancer cell migration by enhancing ligand internalization [2] [8]. Pathogens exploit this crosstalk: Porphyromonas gingivalis secretes proteases that truncate laminin, exposing the (925-933) sequence, while its tyrosine phosphatase dephosphorylates 67LR to strengthen host adhesion [3].

Table 3: Key PTMs Modulating Laminin (925-933)/67LR Interactions

ModificationTarget ResidueFunctional ConsequenceDetection Method
PhosphorylationSer930 (peptide)↓ 67LR binding affinityRadiolabeled ATP assays
Disulfide bondCys925 (peptide)Stabilization of β-turn; receptor dimerizationNon-reducing SDS-PAGE
PhosphorylationTyr194 (67LR)↑ Clustering at cell membranePhospho-specific antibodies
O-GlcNAcylationSer205 (67LR)↑ Ligand internalization in cancer cellsLectin chromatography + MS

Properties

Product Name

Laminin (925-933)(TFA)

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C42H63F3N12O16S

Molecular Weight

1081.1 g/mol

InChI

InChI=1S/C40H62N12O14S.C2HF3O2/c1-3-20(2)32(37(63)46-17-30(56)48-27(18-53)35(61)49-24(39(65)66)6-4-12-44-40(42)43)51-34(60)25(14-21-8-10-22(54)11-9-21)47-29(55)16-45-36(62)28-7-5-13-52(28)38(64)26(15-31(57)58)50-33(59)23(41)19-67;3-2(4,5)1(6)7/h8-11,20,23-28,32,53-54,67H,3-7,12-19,41H2,1-2H3,(H,45,62)(H,46,63)(H,47,55)(H,48,56)(H,49,61)(H,50,59)(H,51,60)(H,57,58)(H,65,66)(H4,42,43,44);(H,6,7)/t20-,23-,24-,25-,26-,27-,28-,32-;/m0./s1

InChI Key

KCSGEDZIDRWIQM-XBWDXPLKSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O

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